molecular formula C17H22ClN3O3 B15535305 N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide

N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide

Cat. No.: B15535305
M. Wt: 351.8 g/mol
InChI Key: KPZDGMVGVCFPMX-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-((2-hydroxy-2-methylpropyl)amino)quinolin-3-yl)-2-ethoxyacetamide is a synthetic quinoline derivative characterized by a 2-chloro-substituted quinoline core, a 2-hydroxy-2-methylpropylamino group at position 4, and an ethoxyacetamide moiety at position 2. For instance, substituted quinoline-3-carbaldehydes and their derivatives (e.g., 4,6,8-triarylquinoline-3-carbaldehydes) have demonstrated activity against Mycobacterium tuberculosis H37Rv . The ethoxyacetamide group may enhance solubility or modulate target binding compared to simpler quinoline analogs.

Properties

IUPAC Name

N-[2-chloro-4-[(2-hydroxy-2-methylpropyl)amino]quinolin-3-yl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3/c1-4-24-9-13(22)21-15-14(19-10-17(2,3)23)11-7-5-6-8-12(11)20-16(15)18/h5-8,23H,4,9-10H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDGMVGVCFPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C2=CC=CC=C2N=C1Cl)NCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4,6,8-Triarylquinoline-3-carbaldehydes (e.g., compounds 2a–f)

  • Structure: Feature a quinoline core with aryl groups at positions 4, 6, and 8 and a carbaldehyde at position 3 .
  • Bioactivity : Exhibit in vitro anti-tubercular activity (MIC: 1.5–6.25 µg/mL against M. tuberculosis H37Rv) .
  • Key Differences: The target compound replaces the carbaldehyde with an ethoxyacetamide group, which may reduce electrophilicity and alter metabolic stability. The 2-hydroxy-2-methylpropylamino substituent at position 4 could enhance hydrogen-bonding interactions compared to aryl groups in 2a–f.

4,6,8-Triaryl-3-(4-fluorophenyl)amino)-N-(quinolin-3-yl)methylenes (e.g., 3a–c)

  • Structure: Derived from quinoline-3-carbaldehydes via nucleophilic addition with 4-fluoroaniline .
  • Reactivity : Styryl derivatives (e.g., 2d–f) form inseparable mixtures during synthesis, suggesting structural instability under reflux conditions .

Heterocyclic Acetamides

Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamides (e.g., compound 4a)

  • Structure: Quinoxaline core with a thio-linked pyrimidinyl group and acetamide at position 6 .
  • Key Differences: The quinoline core in the target compound may offer distinct π-stacking interactions compared to quinoxaline. The ethoxy group in the acetamide side chain could improve hydrophilicity relative to the thio-pyrimidinyl moiety in 4a.

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1)

  • Structure : Benzothiazole core with a 4-chlorophenylacetamide and ethoxy group .
  • Key Differences: The quinoline scaffold in the target compound provides a larger aromatic surface area, which may enhance binding to DNA or protein targets compared to benzothiazole derivatives.

Benzamide Pesticides

Flufenoxuron (N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure: Difluorobenzamide with a chlorotrifluoromethylphenoxy group .
  • Applications : Insect growth regulator targeting chitin synthesis .

Flucycloxuron (N-(((4-(((((4-chlorophenyl)cyclopropylmethylene)=amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure : Cyclopropane-linked benzamide with a chlorophenyl group .
  • Key Differences: The target compound lacks the cyclopropane bridge, which is critical for Flucycloxuron’s binding to insect ecdysone receptors. Its quinoline moiety may instead target enzymes like cytochrome P450.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. For example:

  • Step 1: Introduce the chloro and hydroxy-methylpropylamino groups via nucleophilic substitution or condensation reactions under controlled pH (e.g., using Na₂CO₃ as a base in CH₂Cl₂) .
  • Step 2: Acetylation of the amino group using acetyl chloride, with iterative additions of reagents to ensure complete reaction .
  • Purification: Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate improves purity and yield (~58% reported) .
    Optimization Tips: Adjust stoichiometry (e.g., excess acetyl chloride), reaction time (overnight stirring), and temperature (room temperature) to minimize byproducts .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to verify proton environments (e.g., δ 7.69 ppm for aromatic protons) and carbon backbone .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI/APCI(+) (e.g., m/z 347 [M+H]⁺) .
  • Chromatography: Use HPLC or TLC to assess purity (>95% by area under the curve) .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Conditions: Compare solvent systems (e.g., DMSO concentration) and cell lines used in cytotoxicity assays .
  • Structural Analogs: Evaluate activity trends in derivatives (e.g., substitution of the ethoxy group with methoxy reduces potency) .
  • Dose-Response Curves: Validate IC₅₀ values using standardized protocols (e.g., MTT assay with triplicate measurements) .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., cytochrome P450). Parameterize force fields for the chloro and ethoxy groups .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Validation: Compare predicted binding energies with experimental inhibition constants (Kᵢ) from enzymatic assays .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Anticancer Screening: Test cytotoxicity in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay .
  • Enzyme Inhibition: Assess inhibition of topoisomerase II using gel electrophoresis .

Advanced: How are structure-activity relationships (SAR) analyzed for therapeutic optimization?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified ethoxy or hydroxy-methylpropyl groups to test impact on solubility and potency .
  • Bioisosteric Replacement: Replace the chloro group with fluorine or methyl to evaluate electronic effects .
  • Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using MOE software .

Advanced: How is metabolic stability assessed in preclinical models?

Methodological Answer:

  • Liver Microsomal Assays: Incubate the compound with rat/human microsomes, monitor degradation via LC-MS/MS .
  • CYP450 Inhibition: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
  • Half-Life Determination: Calculate t₁/₂ in plasma using pharmacokinetic models (e.g., non-compartmental analysis) .

Basic: What solvent systems and conditions are optimal during synthesis?

Methodological Answer:

  • Reaction Solvents: Use CH₂Cl₂ for acylation (polar aprotic) and MeOH/CH₂Cl₂ gradients for chromatography .
  • Temperature Control: Maintain 20–25°C to prevent decomposition of heat-sensitive intermediates .
  • Acid/Base Quenching: Neutralize excess reagents with dilute HCl or NaHCO₃ .

Advanced: How is low aqueous solubility addressed for biological testing?

Methodological Answer:

  • Co-Solvents: Use 5% DMSO in PBS for in vitro assays (ensure <0.1% cytotoxicity) .
  • Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (e.g., 150 nm size via emulsion-solvent evaporation) .
  • Surfactants: Add 0.1% Tween-80 to improve dispersion in pharmacokinetic studies .

Advanced: What techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing using single-crystal diffraction (CCDC deposition recommended) .
  • DSC/TGA: Analyze melting points and thermal stability (e.g., endothermic peaks at 180–190°C) .
  • PXRD: Compare diffraction patterns of recrystallized batches to identify polymorphs .

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